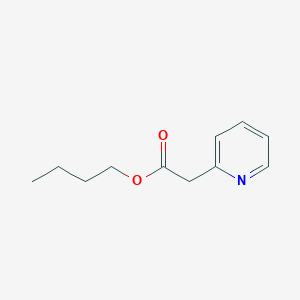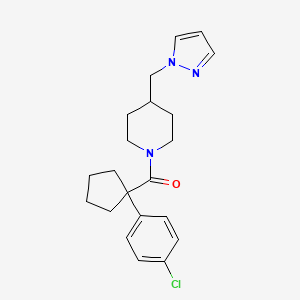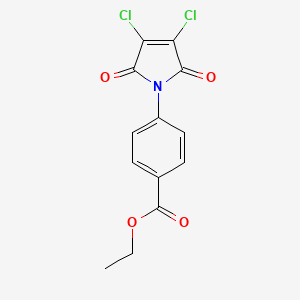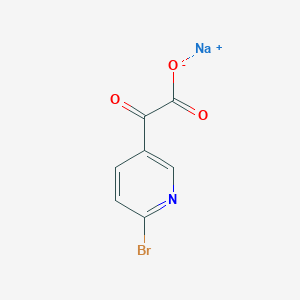![molecular formula C19H16FN3O3S B2627029 1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 1251575-92-4](/img/structure/B2627029.png)
1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the compound would likely involve several steps, each requiring optimization to ensure good yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) might be used to monitor the progress of reactions and the purity of the product.Chemical Reactions Analysis
Researchers would study how the compound reacts under various conditions, and with different reagents, to understand its chemical behavior. This could involve carrying out a series of reactions and analyzing the products using the techniques mentioned above.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity, would be studied using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
Research by Schroeder et al. (2009) identified potent and selective Met kinase inhibitors, focusing on the modification of pyridine and pyridone positions to improve enzyme potency and solubility. Their findings demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, leading to the advancement of the study compound into clinical trials Schroeder et al., 2009.
Antimicrobial Activity
Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, deriving from a lead molecule and demonstrating significant antifungal and antibacterial activities Patel & Patel, 2010.
Chemical Synthesis and Structure
Kosolapova et al. (2013) explored the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents, leading to the formation of novel pyrrol-2-one and pyridazin-3(2H)-one derivatives, providing insight into the versatility of these chemical structures in synthesizing heterocyclic compounds Kosolapova et al., 2013.
Central Nervous System Activities
Barlin et al. (1992) reported the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(imidazo[1,2-b]pyridazines) and their ability to displace [3H]diazepam from rat brain membrane preparations, suggesting potential CNS activities of these compounds Barlin et al., 1992.
Antibacterial Agents
Mu et al. (1989) prepared analogues of 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid, revealing that electron densities on oxygen atoms significantly influence antibacterial activity Mu et al., 1989.
Safety And Hazards
The compound’s safety profile would be evaluated through toxicology studies. This could involve testing its effects on cells in culture (in vitro) and in animal models (in vivo).
Zukünftige Richtungen
Based on the results of these studies, researchers would decide on the next steps. This could involve further optimization of the compound’s synthesis, more detailed studies of its mechanism of action, or preclinical testing if the compound shows therapeutic potential.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-N-(3-methylsulfanylphenyl)-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-17-11-16(24)18(22-23(17)14-7-3-5-12(20)9-14)19(25)21-13-6-4-8-15(10-13)27-2/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQRLOGNEDRDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-6-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

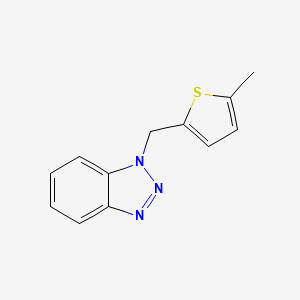
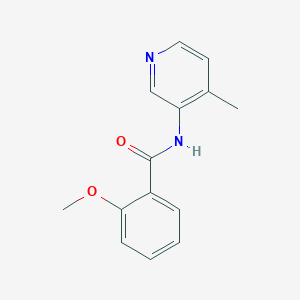
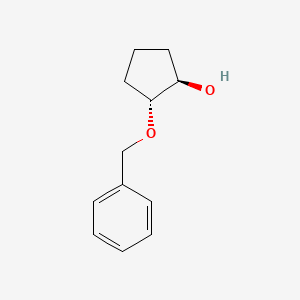
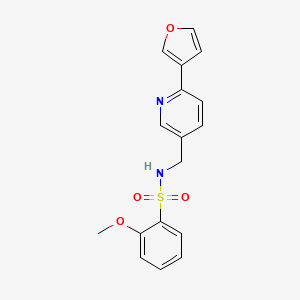
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
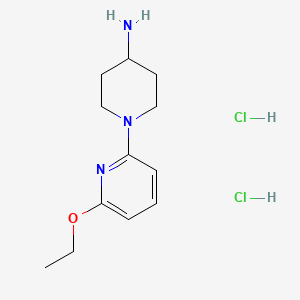
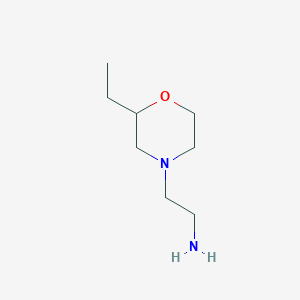
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)
